Bismuth 2-ethylhexanoate

Description

Contextualization within Organobismuth Chemistry

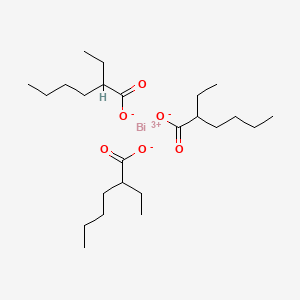

Organobismuth chemistry focuses on compounds containing a carbon-to-bismuth chemical bond. wikipedia.org Bismuth primarily exists in the +3 and +5 oxidation states in these compounds. wikipedia.org Bismuth 2-ethylhexanoate (B8288628), with the chemical formula Bi(C₈H₁₅COO)₃, features a central bismuth atom in the +3 oxidation state bonded to three 2-ethylhexanoate ligands. ontosight.ai Although it is a metal carboxylate, it is often discussed within the broader field of organometallic chemistry due to its applications and properties. thermofisher.com The 2-ethylhexanoate ligands play a crucial role in its solubility and reactivity. cymitquimica.com

The synthesis of Bismuth 2-ethylhexanoate can be achieved through various methods, including the reaction of bismuth oxide with 2-ethylhexanoic acid or through electrochemical synthesis involving the electrolysis of a solution containing 2-ethylhexanoic acid and a bismuth salt. ontosight.aismolecule.comgoogle.com

Significance as a Versatile Organometallic Precursor and Catalyst in Modern Industrial Chemistry

This compound serves as a crucial precursor for the synthesis of various bismuth-containing materials. For instance, it is used to prepare bismuth oxide (β-Bi₂O₃) thin films through methods like mist chemical vapor deposition. rsc.orgnii.ac.jp These thin films have potential applications in optoelectronics and solid-state ionics. nii.ac.jp It is also a precursor for synthesizing bismuth vanadate (B1173111) (BiVO₄), a material with promising photoanode performance for water splitting. rsc.orgresearchgate.net

As a catalyst, this compound is highly valued in polymerization reactions. bdmaee.net It is particularly effective in the production of polyurethanes, including foams, coatings, and sealants, where it accelerates the formation of urethane (B1682113) linkages. americanelements.combdmaee.net Its catalytic activity is also utilized in the production of polyvinyl chloride (PVC). ontosight.ai A key advantage of bismuth-based catalysts like this compound is their low toxicity compared to traditional heavy metal catalysts, such as those based on lead or tin, making them a more environmentally friendly option. cymitquimica.comtib-chemicals.com

Historical Development of Bismuth Carboxylate Applications in Chemical Synthesis

The use of bismuth compounds in chemistry and medicine has a long history. nih.gov The first organobismuth compound, triethylbismuth, was synthesized in 1850. wikipedia.org However, the broader application of organobismuth compounds in organic synthesis gained more traction with the advent of Grignard and organolithium reagents. wikipedia.org

Bismuth carboxylates, a subgroup of bismuth compounds, have been investigated for various catalytic applications over the years. These include the curing of organosiloxanes, copolyesterification of terephthalic acid, and the oxidation of unsaturated aldehydes. google.com The development of synthetic methods for bismuth carboxylates, such as the process involving the reaction of bismuth metal with a carboxylic acid in the presence of an oxygen-containing gas, has been a focus of industrial research to produce these compounds efficiently. google.com The relatively low toxicity of bismuth salts has made them attractive for applications where safety is a primary concern. cymitquimica.comacs.org

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₄₅BiO₆ cymitquimica.comthermofisher.comchemspider.com |

| Molecular Weight | 638.60 g/mol cymitquimica.com |

| Appearance | Pale yellow to brown, viscous liquid cymitquimica.comthermofisher.com |

| Solubility | Insoluble in water, soluble in organic solvents chemicalbook.comontosight.ai |

| CAS Number | 67874-71-9 americanelements.comchemicalbook.com |

Table 2: Research Findings on this compound Applications

| Application Area | Research Finding |

| Catalysis | Acts as a catalyst in polyurethane production and PVC manufacturing. americanelements.comontosight.ai It is considered a non-toxic alternative to lead-based stabilizers. cymitquimica.com |

| Precursor Chemistry | Used to synthesize β-Bi₂O₃ thin films and BiVO₄ nanoparticles. rsc.orgnii.ac.jpresearchgate.net |

| Materials Science | Employed as an industrial lubricant and desiccant. americanelements.comchemicalbook.com It can be used to synthesize nanowires. cymitquimica.com |

Structure

3D Structure of Parent

Properties

CAS No. |

72877-97-5 |

|---|---|

Molecular Formula |

C8H16BiO2 |

Molecular Weight |

353.19 g/mol |

IUPAC Name |

bismuth;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Bi/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

NNFNMTHLSPQNHF-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Bi+3] |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Bi] |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies for Bismuth 2 Ethylhexanoate

Direct Synthesis Approaches

Direct synthesis methods involve the straightforward reaction of a bismuth source with 2-ethylhexanoic acid. These approaches are often favored for their simplicity.

A common and direct route to Bismuth 2-ethylhexanoate (B8288628) is the reaction of bismuth oxide (Bi₂O₃) or bismuth hydroxide (B78521) with 2-ethylhexanoic acid. ontosight.ai This process typically involves heating the reactants, often in a solvent, to facilitate the formation of the bismuth salt. ontosight.ai

However, when this reaction is performed as a direct fusion at high temperatures, it can present challenges. The resulting product may be contaminated with unreacted oxides or hydroxides, which are often difficult to separate from the final product. google.com

Electrochemical synthesis offers a pathway to high-purity Bismuth 2-ethylhexanoate with high yield rates. smolecule.comatamanchemicals.com This method utilizes an electrolytic cell to drive the reaction. A patented process outlines a specific configuration for this synthesis. google.com

The process involves an electrolyzer where anode and cathode compartments are separated by an ion exchange membrane. The anode is a bismuth plate, while the cathode is typically platinum. google.com The reaction mixture includes 2-ethylhexanoic acid, a low-weight aliphatic alcohol like methanol (B129727) as a solvent, and an electroconductive additive, which is preferably a salt such as ammonium (B1175870) 2-ethylhexanoate. google.com During electrolysis, the bismuth anode dissolves and reacts with the 2-ethylhexanoate ions to form the desired product. google.com

Ligand Exchange and Metathesis Strategies

These strategies involve the substitution of ligands on a bismuth center or a double displacement reaction to form the target compound.

Ligand exchange is a convenient method for preparing metal alkanoates. researchgate.net This approach involves the reaction of a bismuth compound, such as bismuth chloride, acetate (B1210297), or oxide, with an excess of 2-ethylhexanoic acid. The 2-ethylhexanoate group displaces the original ligand (e.g., chloride, acetate) on the bismuth center to form this compound. researchgate.net

Metathesis, or double displacement, is another widely used technique that generally produces high yields. researchgate.net This method typically involves reacting a soluble bismuth salt, such as bismuth nitrate, with an alkali metal salt of 2-ethylhexanoic acid, like sodium 2-ethylhexanoate, in a suitable solvent. researchgate.netshepchem.com The insolubility of the resulting inorganic salt (e.g., sodium nitrate) can help drive the reaction to completion.

Optimization of Synthesis Parameters and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The electrochemical synthesis route provides a clear example of how parameter adjustments can influence the outcome.

| Initial Catholyte 2-Ethylhexanoic Acid Volume | Final Product Yield (g) | Process Efficiency (%) | Reference |

|---|---|---|---|

| 5 ml | 14.2 | 89.31 | google.com |

| 7.5 ml | 14.8 | 93.08 | google.com |

This data demonstrates that a 50% increase in the 2-ethylhexanoic acid content in the catholyte led to an increase in process efficiency of nearly 4 percentage points. google.com Such optimization studies are vital for developing commercially viable and efficient manufacturing processes.

Coordination Chemistry and Structural Elucidation of Bismuth 2 Ethylhexanoate Complexes

Molecular Architecture and Coordination Environment of the Bismuth(III) Center

Bismuth 2-ethylhexanoate (B8288628), with the chemical formula C₂₄H₄₅BiO₆, is a coordination compound centered around a trivalent bismuth cation (Bi³⁺). smolecule.comalfachemic.com The primary coordination sphere of the bismuth center is composed of oxygen atoms from the carboxylate groups of the 2-ethylhexanoate ligands. However, its structure is not a simple mononuclear complex. Instead, research indicates a strong tendency to form multinuclear aggregates in both solution and the solid amorphous state. shepchem.comresearchgate.netresearchgate.net Structural models, supported by experimental data, propose that the compound predominantly exists as a tetrabismuth core. shepchem.comresearchgate.net

Investigation of 2-Ethylhexanoate Ligand Interactions

The 2-ethylhexanoate ligand is a carboxylate anion derived from 2-ethylhexanoic acid. Its branched eight-carbon chain provides significant steric bulk and ensures solubility in nonpolar organic solvents. smolecule.comshepchem.com The interaction between these ligands and the bismuth(III) center is multifaceted. Within the aggregated structures, the carboxylate groups can adopt various coordination modes, including monodentate, bidentate chelating, and, most importantly, bridging between two different bismuth centers. This bridging capability is fundamental to the formation of the observed oligomeric and polymeric structures.

Table 1: Properties of the 2-Ethylhexanoate Ligand

| Property | Value/Description | Reference |

|---|---|---|

| IUPAC Name | 2-ethylhexanoate | smolecule.com |

| Molecular Formula | C₈H₁₅O₂⁻ | smolecule.com |

| Coordination Atom | Oxygen | smolecule.com |

| Key Feature | Branched alkyl chain providing solubility in organic media. | smolecule.comshepchem.com |

| Coordination Modes | Monodentate, Bidentate (chelating and bridging) | shepchem.com |

Elucidation of Polymeric and Oligomeric Aggregates in Solution and Solid State

Extensive studies have demonstrated that bismuth 2-ethylhexanoate does not typically exist as a discrete monomer. The most consistent structural model is a tetranuclear aggregate with the motif Bi₄(RCO₂)₁₂. shepchem.comresearchgate.net In this arrangement, the four bismuth ions are organized in a flattened tetrahedral geometry, with Bi-Bi distances measured at approximately 4.3 Å. shepchem.comresearchgate.netresearchgate.net

Furthermore, there is compelling evidence for the polymerization of these tetrameric units, particularly in solutions with low concentrations of free carboxylic acid (i.e., high bismuth concentrations). shepchem.combinghamton.edu This polymerization occurs through the formation of Bi-O-Bi linkages between the tetramers. shepchem.com High-energy X-ray scattering data has also revealed that bismuth carboxylates can exhibit long-range structural order, a behavior reminiscent of liquid crystals. shepchem.com The transition from discrete oligomers to larger polymeric chains is reversible depending on the concentration of free acid in the solution. shepchem.com

Theoretical and Advanced Spectroscopic Characterization

To probe the complex structures of this compound, researchers have employed a combination of theoretical calculations and advanced spectroscopic and scattering techniques. This approach has been crucial for validating proposed structural models against experimental observations.

Density Functional Theory (DFT) Calculations for Structural Modeling and Electronic Properties

Density Functional Theory (DFT) has been a powerful tool for modeling the geometry and electronic structure of this compound aggregates. shepchem.comresearchgate.net Researchers have generated and evaluated the equilibrium geometries of various models, including 4-bismuth and 5-bismuth clusters, to determine the most energetically favorable configurations. shepchem.com The calculated geometries and interatomic distances from these DFT models were then compared with experimental data to validate the proposed structures. shepchem.comresearchgate.net These theoretical calculations also provide insight into the nature of the metal-ligand bonding and the electronic properties of the complex. researchgate.net

Table 2: Selected Interatomic Distance Ranges from Geometry Optimized DFT Models

| Atomic Pair | Distance Range (Å) - Scaled DFT Results | Supporting Evidence | Reference |

|---|---|---|---|

| Bi - Bi | ~4.3 | Consistent with a flattened tetrahedral Bi₄ motif. | shepchem.com |

| Bi - O | Varies | Reflects multiple coordination modes (monodentate, bridging). | shepchem.com |

Vibrational Spectroscopy (e.g., Raman) for Ligand and Metal-Ligand Vibrations

Vibrational spectroscopy, particularly Raman spectroscopy, has been utilized to characterize this compound and support structural models. shepchem.com Experimental Raman spectra, often acquired using a 785 nm laser source, have been compared directly with spectra calculated from the DFT-optimized geometries. shepchem.com A reasonably good agreement between the experimental and calculated vibrational spectra serves as strong evidence for the accuracy of the proposed Bi₄(RCO₂)₁₂ aggregate model. shepchem.com The analysis of specific vibrational modes provides information on the coordination of the carboxylate ligands and the vibrations of the central bismuth-oxygen (B8504807) framework.

X-ray Scattering Studies for Solution and Solid-State Structure Determination

Due to the often amorphous or liquid nature of this compound, traditional single-crystal X-ray diffraction is not always feasible. High-Energy X-ray Scattering (HEXS), also known as High-Energy X-ray Diffraction (HEXRD), has been instrumental in determining its structure in solution and as an amorphous solid. shepchem.com The data from these experiments are used to generate a Pair Distribution Function (PDF), which describes the distribution of interatomic distances in the material. shepchem.com

The experimental PDFs have been shown to be highly consistent with the PDFs calculated from the proposed Bi₄(RCO₂)₁₂ DFT model. shepchem.com Notably, at higher bismuth concentrations, a distinct peak appears in the experimental PDF at approximately 3.7 Å. shepchem.com This feature is not present in the simple tetramer model and is attributed to the Bi-Bi distance across a Bi-O-Bi bridge, confirming the formation of larger polymeric aggregates under these conditions. shepchem.com

Catalytic Mechanisms and Performance in Organic Transformations

Fundamental Catalytic Principles of Bismuth(III) 2-Ethylhexanoate (B8288628)

The catalytic action of Bismuth(III) 2-ethylhexanoate is rooted in the electrophilic nature of the bismuth(III) center. This allows it to function as an effective Lewis acid, coordinating with and activating substrates to facilitate chemical reactions.

Bismuth(III) 2-ethylhexanoate functions as a Lewis acid, a substance that can accept an electron pair. guidechem.comsmolecule.com In organic reactions, the bismuth center interacts with electron-rich sites on substrate molecules, such as the oxygen atoms of carbonyl groups in esters or acids. This interaction, or coordination, polarizes the substrate, making it more susceptible to nucleophilic attack and thereby accelerating the reaction rate. smolecule.com The effectiveness of bismuth compounds as Lewis acid catalysts is an area of active study, with research exploring a range of Bi(III) compounds for various organic reactions, including esterification and Friedel-Crafts acylations. rug.nl While some bismuth compounds like Bismuth trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) show very strong Lewis acidity, Bismuth 2-ethylhexanoate provides a balance of reactivity and stability suitable for processes like polymerization and curing. rug.nlresearchgate.net

The catalytic cycle begins with the coordination of the substrate to the bismuth metal center. smolecule.com this compound, with the formula Bi(C₈H₁₅O₂)₃, features a central bismuth atom bonded to three 2-ethylhexanoate ligands. americanelements.comsmolecule.com The bulky nature of these ligands can influence the coordination geometry and the accessibility of the bismuth center to incoming substrates. smolecule.com

In processes like the curing of polyurethanes, the bismuth carboxylate demonstrates a strong affinity for the activated complex formed between an alcohol and an isocyanate. shepchem.com This coordination activates the isocyanate group, facilitating its reaction with the alcohol to form a urethane (B1682113) linkage. The ligands surrounding the bismuth atom play a crucial role; they can be designed to protect the bismuth ion from undesirable side reactions, such as hydrolysis, while still allowing for the necessary displacement to form the activated complex with the substrates. shepchem.com The coordination chemistry is key to its catalytic function, enabling the compound to facilitate reactions by forming these transient complexes. smolecule.com

Specific Reaction Pathways Catalyzed by this compound

This compound is employed as a catalyst in several important industrial organic transformations, including the formation and modification of polyesters and polyurethanes.

This compound is utilized as a catalyst in esterification reactions, where a carboxylic acid and an alcohol react to form an ester. guidechem.com The Lewis acidic bismuth center activates the carbonyl group of the carboxylic acid, making it more electrophilic and promoting the attack by the alcohol. While various Bi(III) compounds have been studied for esterification, this compound is often used in polymer synthesis where ester linkages are formed. rug.nlresearchgate.net For instance, in the synthesis of polyesters, it can catalyze the reaction between diols and diacids or the ring-opening polymerization of cyclic esters like lactones. nih.govresearchgate.net Its low toxicity makes it a favorable alternative to traditional organotin catalysts in these applications. cymitquimica.com

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another key reaction catalyzed by bismuth compounds. This reaction is fundamental in the synthesis of random copolymers. acs.org For example, in the ring-opening copolymerization of ε-caprolactone and L-lactide, Bismuth(III) hexanoate (B1226103) (a related bismuth carboxylate) has been shown to produce amorphous copolyesters with a perfectly random sequence of monomer units. acs.org This is in contrast to catalysts like tin(II) 2-ethylhexanoate, which tend to yield more block-like copolymers under similar conditions. researchgate.netacs.org

The lower efficiency of bismuth carboxylates as transesterification catalysts compared to tin octoate can be advantageous. acs.org It reduces undesirable side reactions like "backbiting" degradation, which can lead to the formation of cyclic oligomers, thus allowing for better control over the final polymer structure. acs.org

In the coatings industry, this compound is a well-established catalyst for accelerating crosslinking reactions, which leads to the curing and drying of the coating to form a durable film. guidechem.com It is particularly effective in systems that use blocked isocyanates as crosslinking agents. google.com Blocked isocyanates are stable at room temperature but become reactive at elevated temperatures, regenerating the isocyanate group which then reacts with a co-reactant (like a polyol) to form a crosslinked network.

This compound catalyzes the de-blocking of the isocyanate and the subsequent urethane formation. Research has demonstrated its superior performance compared to the uncatalyzed reaction and even traditional catalysts like dibutyltin (B87310) dilaurate in certain formulations. The addition of other carboxylic acids can further enhance its catalytic activity. google.com

The following table, derived from patent data, illustrates the performance of Bismuth tris(2-ethylhexanoate) in a cationic resin coating crosslinked with a blocked isocyanate. The performance is measured by the number of MEK (methyl ethyl ketone) double rubs the cured film can withstand before failing, which is an indicator of solvent resistance and, by extension, crosslink density. google.com

| Catalyst | Metal wt% on Total Resin | MEK Double Rubs (after 20 min bake at 180°C) |

|---|---|---|

| No catalyst | 0.0 | <10 |

| Dibutyltin dilaurate | 0.25 | 10 |

| Dibutyltin dilaurate | 0.50 | 10 |

| Bismuth tris(2-ethylhexanoate) | 0.25 | 100 |

| Bismuth tris(2-ethylhexanoate) + 3 M Isostearic acid | 0.25 | 200 (after 48 hours) |

This data clearly shows the significant improvement in cure response when using Bismuth tris(2-ethylhexanoate) as a catalyst. google.com

Applications in Polymer Science and Engineering

Ring-Opening Polymerization (ROP) of Cyclic Esters

Bismuth 2-ethylhexanoate (B8288628) and other bismuth(III) carboxylates are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactides and caprolactone (B156226) to produce biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govresearchgate.net These polymers are of immense interest for biomedical applications, and the use of a non-toxic catalyst like bismuth is a significant advantage. nih.govresearchgate.net

The polymerization of cyclic esters catalyzed by bismuth compounds generally proceeds via a coordination-insertion mechanism. nih.gov This process is typically initiated by a nucleophilic species, often an alcohol, which is referred to as a co-initiator.

The initiation mechanism involves the reaction of the bismuth catalyst with the co-initiator (e.g., an alcohol, R-OH). This reaction forms an active bismuth alkoxide species. nih.govkaust.edu.sa For instance, with Bismuth(III) 2-ethylhexanoate, one of the ethylhexanoate ligands is replaced by an alkoxide group from the co-initiator. This step is often the rate-determining step of the polymerization. nih.gov In the absence of an added alcohol co-initiator, residual water in the monomer can also activate the catalyst, generating bismuth hydroxide (B78521) species (e.g., BiPh₂OH) that can initiate polymerization. kaust.edu.sa

Once the active bismuth alkoxide is formed, the propagation stage begins. The carbonyl group of the cyclic ester monomer (like lactide or caprolactone) coordinates to the Lewis acidic bismuth center of the catalyst. nih.gov This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the alkoxide ligand attached to the bismuth. The alkoxide attacks the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the cyclic ester and its insertion into the bismuth-alkoxide bond. This regenerates an active alkoxide at the end of the growing polymer chain, which can then attack another monomer molecule, propagating the chain. nih.govresearchgate.net

Computational studies using density functional theory (DFT) have supported this mechanism, elucidating the energy barriers for the formation of the active bismuth alkoxide and the subsequent coordination and insertion of the monomer. nih.gov

The choice of catalyst has a profound impact on the microstructure of the resulting copolymers. When copolymerizing different cyclic esters, such as ε-caprolactone (CL) and L-lactide (LLA), bismuth catalysts like bismuth(III) hexanoate (B1226103) (a close analogue of Bismuth 2-ethylhexanoate) have been shown to produce amorphous copolyesters with a perfectly random sequence of monomer units. researchgate.netacs.org This is a distinct feature compared to the more commonly used tin(II) 2-ethylhexanoate, which tends to yield crystalline copolymers with a blocky sequence under similar conditions. researchgate.netacs.org

This difference in sequence control is attributed to the relative rates of polymerization and transesterification. Bismuth catalysts are generally less efficient transesterification catalysts than their tin counterparts. researchgate.netacs.org Transesterification reactions along the polymer backbone can rearrange the monomer units, leading to a more block-like structure. The reduced transesterification activity of bismuth catalysts preserves the random incorporation of monomers during polymerization. nih.gov This results in copolymers with a random distribution of comonomer units along the polymer chain, which are typically amorphous in nature. nih.gov

The ability to generate random copolymers is significant as it allows for the tuning of polymer properties. For example, random copolymers of L-lactide and ε-caprolactone are intriguing biodegradable materials with properties that are improved compared to their respective homopolymers. researchgate.net

Table 1: Influence of Catalyst on Copolymer Microstructure (ε-Caprolactone and L-Lactide)

| Catalyst | Resulting Copolymer Sequence | Polymer Morphology | Reference |

| Bismuth(III) hexanoate | Perfectly random | Amorphous | researchgate.netacs.org |

| Tin(II) 2-ethylhexanoate | Blocky | Crystalline | researchgate.netacs.org |

| Bismuth(III) subsalicylate | Favors alternating sequences | - | acs.org |

The catalytic activity of this compound and its analogues is frequently compared to other metal catalysts, especially tin(II) 2-ethylhexanoate (SnOct₂), which is widely used industrially. nih.gov

The comparative performance can vary depending on the specific bismuth compound, the monomer, and the reaction conditions.

Efficiency: Some studies have found that bismuth(III) hexanoate is a less efficient initiator and transesterification catalyst than SnOct₂. researchgate.netacs.org However, other research using bulky bismuth(III) alkoxide catalysts showed them to be more active in lactide ROP than SnOct₂ activated with butanol under identical conditions. researchgate.net Similarly, Bismuth(III) acetate (B1210297) has been shown to have comparable activity to SnOct₂ at 140°C for L-lactide polymerization. diva-portal.org

Toxicity: A major driver for using bismuth catalysts is their significantly lower toxicity compared to tin compounds, which is a critical concern for polymers intended for biomedical and pharmaceutical applications. nih.govnih.govkobv.de

Side Reactions: Bismuth catalysts, such as Bismuth(III) 2-ethylhexanoate, have been noted for their low tendency to cause racemization during the polymerization of lactides, even at high temperatures (180°C). nih.gov

Table 2: Comparative Catalytic Performance in ROP

| Catalyst System | Monomer | Temperature (°C) | Observation | Reference |

| Bismuth(III) acetate | L-Lactide | 140 | Activity comparable to SnOct₂. | diva-portal.org |

| Bismuth(III) hexanoate | L-Lactide / ε-Caprolactone | 100-140 | Less efficient initiator than SnOct₂. | researchgate.netacs.org |

| Bulky Bi(III) alkoxides | Lactides | 75 | More active than SnOct₂/n-butanol. | researchgate.net |

| Bismuth(III) subsalicylate | L-Lactide | - | Activation energy comparable to SnOct₂. | nih.govrsc.org |

In the ROP of cyclic esters, co-initiators, typically protic sources like alcohols or water, play a crucial role when using bismuth catalysts. kaust.edu.sa They are not merely additives but are integral to the initiation mechanism and provide a means to control the polymer's architecture and molecular weight.

An alcohol co-initiator (e.g., polyethylene (B3416737) glycol (PEG), butanol, ethylene (B1197577) glycol) reacts with the bismuth carboxylate to form the true initiating species, a bismuth alkoxide. nih.govnih.gov The number of polymer chains initiated is related to the amount of co-initiator added. Therefore, the molar ratio of the monomer to the co-initiator is a key parameter for controlling the number-average molecular weight (Mₙ) of the resulting polymer. nih.gov

The nature of the co-initiator also dictates the polymer architecture.

Linear Polymers: Using a monofunctional alcohol (like butanol) or a difunctional alcohol (like ethylene glycol or PEG200) results in the formation of linear polyesters with one or two hydroxyl end-groups, respectively. nih.govnih.gov

Branched Polymers: Employing a multifunctional co-initiator, such as pentaerythritol (B129877) (a tetraol) or myo-inositol (a hexaol), allows for the synthesis of branched or star-shaped polymers. diva-portal.org

The presence or absence of an alcohol co-initiator also offers a method to control polydispersity and the structure of the polymer end groups. kaust.edu.sa

Catalysis in Polyurethane Synthesis and Curing

This compound is an effective catalyst for the synthesis of polyurethanes, accelerating the curing process. google.com It is considered a viable, less toxic replacement for organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL). nih.govresearchgate.net

This compound accelerates the fundamental reaction of polyurethane formation: the addition of a hydroxyl group (from a polyol) to an isocyanate group to form a urethane (B1682113) linkage. google.combdmaee.net The catalytic action is generally described as a Lewis acid-catalyzed mechanism. smolecule.com

The proposed mechanism involves an insertion pathway. researchgate.net The bismuth catalyst, with its available coordination sites, can interact with either of the reactants:

Coordination with the Alcohol: The bismuth compound can react with the hydroxyl group of the polyol to form an intermediate bismuth alkoxide. This alkoxide then reacts with the isocyanate.

Coordination with the Isocyanate: Alternatively, the bismuth catalyst can coordinate with the oxygen or nitrogen atom of the isocyanate group (-NCO). bdmaee.net This coordination increases the electrophilicity of the isocyanate's carbon atom, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. bdmaee.netbdmaee.net

This acceleration of the urethanization reaction leads to faster curing times. bdmaee.net An important characteristic of bismuth catalysts like this compound is their high selectivity for the gelling reaction (isocyanate-polyol) over the blowing reaction (isocyanate-water). google.com This selectivity helps in achieving bubble-free curing even under conditions of high humidity. google.com Furthermore, compared to catalysts like tertiary amines, bismuth octoate does not significantly promote side reactions, ensuring the final polymer has the desired properties of flexibility and chemical resistance. bdmaee.net

Impact on Polyurethane Foam Morphology and Isocyanate Conversion Efficiency

This compound and other bismuth carboxylates play a crucial role in the development of polyurethane foam structure. Research has shown that non-toxic bismuth catalysts can lead to the formation of flexible polyurethane foams with a well-developed cellular structure and an open-cell morphology. nih.govmdpi.comresearchgate.net This is critical for applications requiring good cushioning and airflow.

In terms of reaction efficiency, studies have demonstrated that bismuth-based catalysts can exhibit higher isocyanate conversion rates compared to conventional tin-based catalysts like stannous octoate. nih.govmdpi.com This increased efficiency can be attributed to the catalyst's activity towards both the gelling (urethane formation) and blowing (urea formation from the reaction of isocyanate with water) reactions. mdpi.com For instance, a study comparing a bismuth triflate catalyst to stannous octoate showed a clear advantage in isocyanate conversion over time. mdpi.com While both catalysts ultimately reached a high conversion percentage, the bismuth catalyst achieved higher conversions at earlier stages of the reaction.

Table 1: Isocyanate Conversion Efficiency: Bismuth Catalyst vs. Stannous Octoate

| Time (seconds) | Bismuth Triflate Conversion (%) | Stannous Octoate Conversion (%) |

|---|---|---|

| 20 | ~30 | ~20 |

| 40 | ~55 | ~40 |

| 60 | ~70 | ~55 |

| 80 | ~78 | ~65 |

| 100 | ~80 | ~75 |

| 120 | >80 | ~80 |

This table is generated based on data from a graphical representation in a 2021 study and represents an approximation of the conversion rates. mdpi.com

Formulation Stability and Moisture Sensitivity in Polyurethane Systems

A significant challenge associated with the use of this compound and other bismuth(III) tricarboxylates is their inherent sensitivity to moisture. google.comgoogle.com This hydrolytic instability can lead to rapid deactivation of the catalyst during storage, particularly when formulated in polyol components that may contain residual water. google.comgoogle.com The hydrolysis of the bismuth carboxylate can diminish its catalytic activity, leading to slower cure rates and potentially impacting the final mechanical properties of the polyurethane. google.com

To address this drawback, significant research has been dedicated to improving the hydrolytic stability of bismuth catalysts. european-coatings.comshepchem.com One approach involves the use of specific ligands to stabilize the bismuth(III) tricarboxylates. google.com Another strategy has been the development of novel, hydrolytically stable bismuth catalysts that maintain high performance even in the presence of water over extended periods. shepchem.comshepchem.com These advanced catalysts are designed to be miscible in water without precipitating, thus preserving their catalytic efficacy and extending the shelf life of polyurethane formulations. shepchem.com

This compound in Silicone Polymerization and Crosslinking

This compound also functions as an effective catalyst in the curing of silicone polymers, offering an alternative to traditional platinum and tin-based systems.

Catalysis of Hydrosilylation Reactions in Silicone Polymer Synthesis

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in the synthesis of many silicone polymers and for the crosslinking of silicone elastomers. wikipedia.orggelest.comgelest.com While platinum-based catalysts are highly effective and widely used, there is growing interest in alternatives due to cost and potential for catalyst inhibition. wikipedia.org Bismuth compounds, including this compound, have been explored as catalysts in this context. The mechanism for metal-catalyzed hydrosilylation, often described by the Chalk-Harrod mechanism, involves the formation of a metal complex containing the hydride, a silyl (B83357) ligand, and the unsaturated substrate. wikipedia.org While the specific mechanistic details for this compound are not as extensively documented as for platinum, it is understood to facilitate the addition of the Si-H group to a vinyl or other unsaturated group, leading to the formation of a crosslinked silicone network.

Role in Condensation Cure Mechanisms for Silicone Rubbers

This compound is a recognized catalyst for the condensation curing of silicone rubbers, particularly in Room Temperature Vulcanizing (RTV) systems. google.comresearchgate.net In this mechanism, the catalyst promotes the reaction between a hydroxyl-terminated polysiloxane and a crosslinking agent, typically an alkoxysilane. google.com This reaction results in the formation of a three-dimensional siloxane (Si-O-Si) network and the release of a small byproduct molecule, such as an alcohol.

Research has shown that bismuth compounds can effectively replace tin-based catalysts in condensation-cure silicone release coatings, achieving similar cure rates and final properties without the associated toxicity concerns of organotins. google.com The use of this compound can influence key properties of the cured silicone, such as hardness and adhesion.

Synergistic Effects with Co-Catalysts (e.g., Zinc 2-Ethylhexanoate) in Silicone Formulations

In certain silicone formulations, this compound is used in combination with other metal carboxylates, most notably Zinc 2-ethylhexanoate, to achieve synergistic effects. google.com This combination of catalysts can offer a more flexible and optimized curing profile than either catalyst used alone. researchgate.net

This compound: A Key Compound in Materials Science and Coatings Technology

This compound, an organobismuth compound, has emerged as a significant component in the advancement of materials science and coatings technology. Its utility as a precursor for the deposition of metal oxide thin films and its role as a catalyst in coatings and inks have made it a subject of considerable research and industrial application. This article explores the multifaceted applications of this compound, focusing on its contributions to thin film deposition and the enhancement of coating properties.

Advanced Analytical and Spectroscopic Characterization of Polymerization and Material Processes

Techniques for Monitoring Reaction Kinetics and Polymer Properties

A suite of analytical techniques is employed to gain comprehensive insights into the polymerization process and the characteristics of the resulting polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the structure of the synthesized polymers and to analyze their microstructure. nih.govnih.gov

In the context of copolymers synthesized using Bismuth 2-ethylhexanoate (B8288628), ¹H NMR can be used to determine the comonomer composition and to identify certain comonomer sequences. mdpi.com For instance, in poly(l-lactide-co-ε-caprolactone) (PLACL) copolymers, the signals of the methine proton in the lactate (B86563) units can be distinguished and attributed to different triad (B1167595) sequences like LLL, LLC, and CLC. mdpi.com

¹³C NMR spectroscopy provides detailed information about the microstructure of copolymers, particularly the distribution of comonomer units along the polymer chain. mdpi.comresearchgate.net The analysis of carbonyl group signals in the ¹³C NMR spectrum is especially useful for understanding the sequence distribution, which can range from random to blocky. mdpi.com Studies have shown that Bismuth 2-ethylhexanoate tends to produce copolymers with a random distribution of comonomer units. nih.govresearchgate.netnih.gov

Table 1: Illustrative ¹H NMR Chemical Shifts for Polymer Microstructure Analysis

| Polymer/Copolymer | Proton | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Poly(l-lactide) (PLA) | Methine (CH) | 5.05–5.25 | mdpi.com |

| Poly(ε-caprolactone) (PCL) | Methylene (CH₂O) | 4.07–4.14 | mdpi.com |

| l-lactide monomer | Methine (CH) | 4.75 | mdpi.com |

| ε-caprolactone monomer | Methylene (CH₂O) | 4.2 | mdpi.com |

| lLA/εCL Copolymer | LLL sequence | 5.17 | mdpi.com |

| lLA/εCL Copolymer | LLC sequence | 5.11 | mdpi.com |

This table is for illustrative purposes and actual chemical shifts may vary based on solvent and experimental conditions.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orglongdom.orgshimadzu.com GPC separates polymer molecules based on their size in solution. wikipedia.org This technique provides crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw to Mn. wikipedia.orgsigmaaldrich.com

In polymerizations catalyzed by this compound, GPC is used to assess the efficiency of the catalyst in controlling the polymer's molecular weight. nih.govnih.gov The polydispersity index (Đ) gives an indication of the breadth of the molecular weight distribution. A value close to 1.0 suggests a narrow distribution, which is often desirable. For polyesters synthesized with this compound, Đ values are typically reported to be in the moderately narrow range. nih.gov It's important to note that GPC results are often calibrated against polystyrene standards, which can lead to an overestimation of the molecular weights of aliphatic polyesters. researchgate.net

Table 2: Typical GPC Data for a Polymer Synthesized with a Bismuth Catalyst

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| Mn ( g/mol ) | Number-Average Molecular Weight | Varies with reaction conditions | nih.gov |

| Mw ( g/mol ) | Weight-Average Molecular Weight | Varies with reaction conditions | nih.gov |

These values are indicative and depend on specific polymerization parameters such as monomer-to-initiator ratio, temperature, and reaction time.

Thermal analysis techniques are essential for characterizing the thermal properties and stability of polymers. kohan.com.twlabmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. kohan.com.twlabmanager.com It is used to determine the thermal stability and decomposition profile of polymers. labmanager.com For polymers synthesized using this compound, TGA helps in understanding their degradation behavior. nih.govnih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. kohan.com.twlabmanager.com DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). kohan.com.tw These properties are critical for understanding the physical state (amorphous or crystalline) and processing characteristics of the polymer. For instance, DSC analysis of copolymers of L-lactide and ε-caprolactone synthesized with a bismuth catalyst has shown them to be amorphous in nature. nih.govnih.gov

Table 3: Key Polymer Thermal Properties Measured by DSC and TGA

| Technique | Property Measured | Significance | Reference |

|---|---|---|---|

| DSC | Glass Transition Temperature (Tg) | Temperature at which an amorphous polymer transitions from a rigid to a rubbery state. | kohan.com.tw |

| DSC | Melting Temperature (Tm) | Temperature at which a crystalline polymer melts. | kohan.com.tw |

| DSC | Crystallinity (Xc) | The degree of crystalline structure within the polymer. | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the detailed characterization of polymers, including the determination of their end-groups. sigmaaldrich.comnist.govamerican.edubruker.com This is particularly important for understanding the initiation and termination mechanisms of polymerization.

In the context of ring-opening polymerization, MALDI-TOF MS can provide evidence for the mechanism of initiation. For instance, in polymerizations initiated by a co-initiator like an alcohol in the presence of a metal catalyst such as a bismuth compound, MALDI-TOF MS can confirm the incorporation of the co-initiator as an end-group. researchgate.net This technique has been used to compare the catalytic behavior of bismuth compounds with other catalysts, such as tin(II) 2-ethylhexanoate. acs.orgresearchgate.net

In-situ and Operando Spectroscopic Methods for Mechanistic Insights

To gain a deeper understanding of the reaction mechanisms and kinetics in real-time, in-situ and operando spectroscopic techniques are invaluable.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the progress of a polymerization reaction in real-time (in-situ). mdpi.comnih.govacs.org By tracking the disappearance of monomer-specific absorption bands and the appearance of polymer-specific bands, the reaction kinetics can be determined.

In polyurethane foam synthesis, for example, FT-IR can be used to follow the consumption of the isocyanate band to determine the reaction rate and conversion. mdpi.com Similarly, in the ring-opening polymerization of lactides, in-situ Attenuated Total Reflectance (ATR)-FT-IR spectroscopy can be used to monitor the decrease in the concentration of the lactide monomer over time, allowing for the determination of the observed rate constant (k_obs) of the polymerization. nih.govacs.org This approach provides valuable data for comparing the catalytic activity of different systems, including those based on this compound. mdpi.comnih.govacs.org

UV-Visible Spectroscopy for Catalyst Speciation and Reaction Progress

UV-Visible (UV-Vis) spectroscopy is a potent analytical tool for the in-situ characterization of polymerization and material processes that utilize this compound as a catalyst. This technique offers valuable insights into the electronic transitions of the molecules involved, allowing for the qualitative and quantitative analysis of catalyst forms (speciation) and the tracking of reaction kinetics. The underlying principle involves measuring the absorbance of UV or visible light by the sample; the wavelength of maximum absorbance (λmax) is characteristic of a particular chemical species, while the magnitude of the absorbance relates to its concentration.

In the context of catalysis by this compound, UV-Vis spectroscopy can differentiate between the initial catalyst structure and various intermediate complexes formed during the reaction. The coordination of reactants, such as polyols or isocyanates, to the bismuth center alters its electronic environment. This change is reflected in the UV-Vis spectrum, often causing a shift in the absorption bands. For instance, research on other bismuth complexes has shown that changes in the coordination geometry and the nature of the ligands directly attached to the bismuth atom lead to distinct and measurable shifts in their UV-Vis absorption spectra. chemrxiv.orgchemrxiv.org

One study on planar bismuth triamides, for example, demonstrated how the geometry of the bismuth complex dramatically influences its absorption profile. chemrxiv.org In a monomeric, planar form, the vacant 6p orbital of bismuth is available for electronic excitations, resulting in absorption bands in the visible range. chemrxiv.org When the complex forms a dimer, higher energy orbitals are involved, shifting the absorption to the UV range. chemrxiv.org This principle of geometric and electronic structure affecting the UV-Vis spectrum is directly applicable to understanding the speciation of this compound as it interacts with other molecules in a reaction mixture.

Table 1: UV-Vis Absorption Maxima for Different Bismuth Species Geometries (Illustrative Example) This table is based on data from related bismuth amide complexes to illustrate the principle of catalyst speciation analysis via UV-Vis spectroscopy.

| Bismuth Species Geometry | Associated Molecular Orbitals | Typical Absorption Range (nm) |

| Planar Monomer | HOMO→LUMO (involving vacant 6p orbital) | 500 - 700 |

| Dimer | HOMO→LUMO (involving σ* antibonding MOs) | 375 - 475 |

| Source: Based on findings from studies on planar bismuth complexes. chemrxiv.org |

Furthermore, UV-Vis spectroscopy is highly effective for monitoring the progress of a polymerization reaction in real-time. This is achieved by tracking the change in concentration of a UV-active species over time, such as the disappearance of a reactant or the appearance of a product. For example, in photocatalytic processes involving bismuth compounds, the degradation of a dye like Rhodamine B can be monitored by the decrease in its characteristic absorbance peak at 555 nm. mdpi.com This provides a direct measure of the reaction rate and catalyst activity. mdpi.com The kinetic data obtained is crucial for optimizing reaction parameters and understanding the catalytic mechanism. Although not focused on polymerization, this demonstrates the power of the technique in tracking reaction kinetics driven by a bismuth-based material. mdpi.com

Table 2: Example of Reaction Progress Monitoring via UV-Vis Spectroscopy (Photocatalytic Degradation of Rhodamine B over a BiOBr Composite Film)

| Time (minutes) | Absorbance at 555 nm | Reactant Concentration |

| 0 | A₀ (Initial) | C₀ (Initial) |

| 20 | Decreasing | Decreasing |

| 40 | Decreasing | Decreasing |

| 60 | Decreasing | Decreasing |

| 80 | Near Zero | Near Zero |

| Source: Data interpretation based on the photocatalytic degradation of Rhodamine B. mdpi.com |

By applying UV-Vis spectroscopy, researchers can gain a detailed understanding of the role and transformation of this compound during polymerization, leading to better control over the synthesis of materials with desired properties. The technique has been successfully used to provide kinetic information for various reactions, including the blocking of isocyanates, which is relevant to polyurethane chemistry. rsc.org

Future Research Directions and Emerging Applications

Development of Novel Bismuth 2-Ethylhexanoate (B8288628) Derivatives with Enhanced Performance

Research is actively pursuing the synthesis of new derivatives of bismuth 2-ethylhexanoate to improve its catalytic activity, selectivity, and stability. One promising approach involves the modification of the carboxylate ligand. By introducing different functional groups or employing more complex carboxylic acids, researchers aim to fine-tune the electronic and steric properties of the bismuth center, thereby influencing its catalytic behavior.

A notable area of investigation is the formation of heterobimetallic complexes. Studies have shown that the catalytic activity of bismuth carboxylates can be significantly enhanced by the addition of other metal carboxylates, such as those of lithium. rsc.org These heterobimetallic systems can exhibit synergistic effects, leading to superior performance compared to the individual components. rsc.org For instance, quantum chemical calculations are being used to elucidate the mechanism of bismuth-catalyzed reactions, paving the way for rational catalyst design. rsc.org

Another direction is the exploration of different bismuth(III) salts as catalysts for various organic syntheses. While not direct derivatives, the success of compounds like bismuth(III) triflate in catalyzing one-pot condensation reactions to create complex molecules like benzo[b]xanthene derivatives highlights the versatility of bismuth catalysts. nih.gov This suggests a broad potential for developing novel bismuth compounds, inspired by the structure of this compound, for a range of chemical transformations.

Table 1: Comparison of Catalyst Systems in Polyurethane Foam Production

| Catalyst System | Key Advantage | Research Focus |

| This compound | Low toxicity alternative to tin catalysts. ohans.com | Optimizing formulations for improved foam stability and physical properties. ohans.com |

| Bismuth Neodecanoate/Triflate | Higher catalytic efficiency than stannous octoate in some applications. mdpi.com | Investigating activity in both gelling and blowing reactions for better process control. mdpi.com |

| Bismuth-Lithium Carboxylate Complexes | Significantly enhanced catalytic activity. rsc.org | Understanding synergistic effects and dynamic behavior in solution for rational design. rsc.org |

Exploration of Heterogeneous Catalytic Systems Based on this compound

While this compound is an effective homogeneous catalyst, its recovery and reuse can be challenging in industrial processes. To overcome this limitation, significant research is dedicated to developing heterogeneous catalytic systems. This involves immobilizing the bismuth compound onto solid supports. rsc.orgrsc.org

The process of "heterogenizing" a molecular catalyst like this compound offers several advantages:

Simplified Separation: The catalyst can be easily separated from the reaction mixture by filtration, reducing downstream processing costs. rsc.orgrsc.org

Enhanced Stability and Reusability: Immobilization can prevent the degradation of the catalyst and allow for its reuse over multiple reaction cycles. researchgate.net

Improved Process Control: The use of solid-phase catalysts is well-suited for continuous flow reactors, offering better control over reaction conditions. rsc.org

Various materials are being explored as potential supports, including silica, alumina, polymers, and carbon-based materials. A key challenge is to ensure that the immobilization process does not significantly reduce the catalyst's activity. Innovative techniques, such as atomic layer deposition (ALD), are being investigated to "encapsulate" molecular catalysts onto a support, preventing leaching while maintaining catalytic performance. rsc.org This approach could create robust and highly active heterogeneous catalysts based on this compound for use in a wider range of solvents and conditions. rsc.orgrsc.org

Integration of this compound into Advanced Functional Materials and Nanomaterials

The properties of bismuth are being exploited in the development of advanced materials, and this compound serves as a valuable precursor in these syntheses. Research into bismuth-based nanoparticles and nanocomposites is a rapidly growing field, driven by their unique electronic, optical, and catalytic properties. researchgate.netnih.govsemanticscholar.org

This compound can be used in various synthesis methods, such as sol-gel or hydrothermal techniques, to produce bismuth oxide (Bi₂O₃) nanoparticles. researchgate.netnih.gov These nanomaterials are investigated for a wide array of applications:

Photocatalysis: Bismuth-based nanomaterials are effective photocatalysts for degrading environmental pollutants and for solar energy conversion. nih.govsemanticscholar.org

Electronics: The unique electronic structure of bismuth makes it suitable for applications in sensors and other electronic devices. americanelements.com

Energy Storage: Recent studies have shown the potential of novel bismuth-based nanostructures, such as bismuth nanoflowers encapsulated in N-doped carbon, as high-performance anodes for sodium-ion batteries. nih.gov These materials exhibit high specific capacity and excellent cycle stability. nih.gov

The 2-ethylhexanoate ligands in the precursor compound can influence the size, shape, and surface properties of the resulting nanoparticles, making it a versatile tool for materials scientists.

Table 2: Emerging Applications of Bismuth-Based Nanomaterials

| Application Area | Bismuth Material Example | Performance Highlight | Relevant Research |

| Energy Storage | Bismuth Nanoflowers in N-doped Carbon (Bi@NC) | High specific capacity (384.8 mAh g⁻¹ at 0.1 A g⁻¹) and excellent stability (94.9% retention after 5000 cycles). nih.gov | Development of anodes for sodium-ion batteries. nih.gov |

| Photocatalysis | Bismuth Oxyhalides (BiOX) | Tunable band gaps for efficient solar light utilization in H₂ production. acs.orgresearchgate.net | Sustainable production of photocatalysts. acs.org |

| Biomedical | Bismuth-containing Nanoparticles | Potential antimicrobial properties for use in coatings and additives. guidechem.com | Investigation of nanoparticles for biomedical applications. guidechem.com |

Sustainable Chemistry and Green Industrial Applications of Bismuth Catalysis

A major driving force for the adoption of this compound is its favorable environmental profile. Bismuth and its compounds are characterized by remarkably low toxicity, especially when compared to heavy metals like lead or the organotin compounds often used in catalysis. nih.govsemanticscholar.orgcymitquimica.com This positions bismuth catalysis as a cornerstone of green chemistry. nih.govsemanticscholar.orgiwu.edu

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iwu.edu Bismuth catalysts align with these principles in several ways:

Non-Toxic Alternatives: They serve as viable, environmentally benign replacements for toxic catalysts in major industrial applications, such as the production of polyurethanes and polyesters. rsc.orgdigitellinc.comnih.gov

High Atom Economy: Bismuth-catalyzed reactions can be highly efficient, leading to higher yields and fewer byproducts, which minimizes waste. tib-chemicals.com

Benign Reaction Conditions: Many organic syntheses using bismuth catalysts can be performed under mild, and sometimes solvent-free, conditions. iwu.eduiwu.edu

Future research will continue to explore new applications for this compound and related compounds in sustainable processes. This includes their use in the ring-opening polymerization of renewable feedstocks to create biodegradable polymers and their role in developing more environmentally friendly paints, coatings, and plastics. digitellinc.comnih.gov The focus on sustainability ensures that bismuth catalysis will play an increasingly important role in the transition to a greener chemical industry. mdpi.com

Q & A

Q. How can UV-induced decomposition pathways of this compound be experimentally analyzed, and what are the implications for photopolymerization studies?

- Experimental Design : Expose the compound to UV light (e.g., 365 nm) in a controlled photoreactor. Use GC-MS to identify volatile decomposition products (e.g., CO₂, C₇ hydrocarbons) and FTIR to track ligand dissociation .

- Implications : Decomposition kinetics influence photocurable material stability. Adjust UV intensity and exposure time to minimize side reactions in polymer networks .

Q. How can contradictions in catalytic efficiency data across studies be resolved?

- Analysis Framework :

Compare solvent systems (e.g., mineral spirits vs. xylenes), as carrier solvents affect solubility and active site availability .

Normalize reaction rates to Bi content (wt%) rather than total catalyst mass.

Replicate experiments under standardized conditions (e.g., inert atmosphere, fixed stirring rates) to isolate variables .

Q. What advanced techniques are suitable for elucidating the coordination geometry of this compound in solution?

- Methodology :

- EXAFS/XANES : Probe local Bi-O coordination environments.

- NMR Spectroscopy : Use ¹³C NMR to study ligand dynamics in non-polar solvents.

- DFT Modeling : Predict stable coordination structures and compare with experimental data .

Q. How can researchers optimize reaction conditions for high-molecular-weight polyesters using this compound?

- Optimization Steps :

Conduct a Design of Experiments (DoE) varying temperature, catalyst loading, and monomer-to-initiator ratio.

Monitor molecular weight via GPC and thermal stability via DSC.

Adjust solvent polarity to control chain propagation vs. termination .

Data Presentation and Reproducibility

Q. What are the best practices for reporting catalytic performance data to ensure reproducibility?

- Guidelines :

- Include full synthetic protocols (e.g., solvent purity, drying methods).

- Report Bi content (wt%) and carrier solvent composition.

- Provide raw GPC/DSC data in supplementary materials, following journal standards like Beilstein Journal of Organic Chemistry .

Q. How should researchers address batch-to-batch variability in this compound formulations?

- Quality Control :

- Implement ICP-MS for batch-specific Bi quantification.

- Characterize viscosity and solubility for consistency in catalytic applications .

Comparative and Mechanistic Studies

Q. What mechanistic studies differentiate this compound from rare-earth carboxylates (e.g., Cerium analogs) in oxidation reactions?

- Approach :

- Use kinetic isotope effects (KIE) and Hammett plots to compare rate-determining steps.

- Perform XPS to analyze oxidation states during catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.